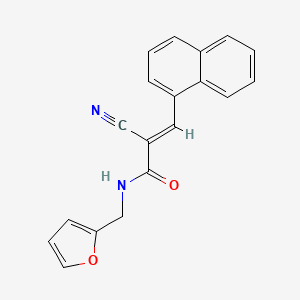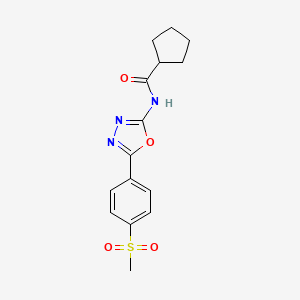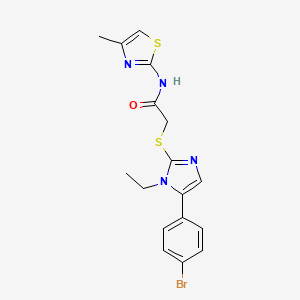![molecular formula C11H15NO2 B2582588 [3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine CAS No. 149917-33-9](/img/structure/B2582588.png)
[3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine
Overview
Description
[3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine: is an organic compound with the molecular formula C11H15NO2 It is characterized by the presence of a dioxolane ring attached to a phenyl group, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine typically involves the reaction of 2-methyl-1,3-dioxolane with a phenylmethanamine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction temperature and time are optimized to achieve the highest yield of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high purity of the final product. The compound is then purified using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives with different degrees of hydrogenation.
Substitution: It can participate in substitution reactions where functional groups on the phenyl ring or the dioxolane ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic or quinone derivatives, while reduction may produce various amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: In medicine, this compound is explored for its therapeutic potential. It may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial activity, making it a candidate for drug development.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and intermediates. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol: This compound shares the dioxolane ring but has a different substitution pattern on the phenyl ring.
3-(2-Methyl-1,3-dioxolan-2-yl)benzonitrile: Similar in structure but contains a nitrile group instead of a methanamine group.
Uniqueness: [3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(13-5-6-14-11)10-4-2-3-9(7-10)8-12/h2-4,7H,5-6,8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFHHQQXBXCRQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC=CC(=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

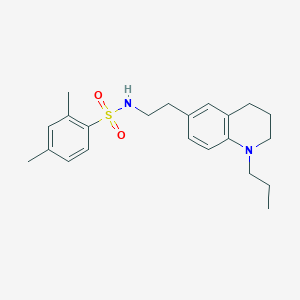
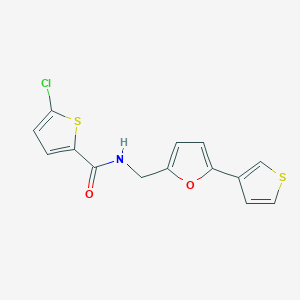

![3-amino-7,7-dimethyl-2-(4-methylbenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B2582510.png)
![1,4-Dichloro-2-[(2-chloroethyl)sulfonyl]benzene](/img/structure/B2582512.png)
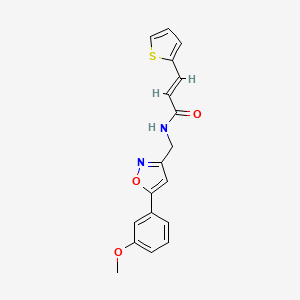
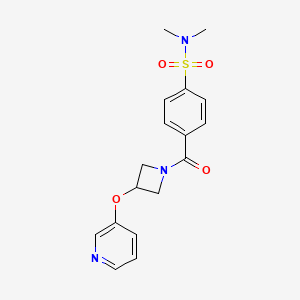
![methyl 2-(4-ethoxybenzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2582519.png)
![2-chloro-6-fluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide](/img/structure/B2582520.png)
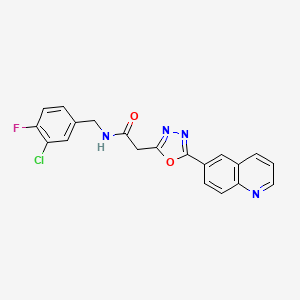
![3-chloro-2-({5-iodo-1-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methoxy)-5-(trifluoromethyl)pyridine](/img/structure/B2582522.png)
